molecular formula C17H18N2OS B4014732 N-allyl-N'-(3-phenoxybenzyl)thiourea

N-allyl-N'-(3-phenoxybenzyl)thiourea

Cat. No.: B4014732
M. Wt: 298.4 g/mol
InChI Key: RUDGZDSBSFICDN-UHFFFAOYSA-N
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Description

N-allyl-N’-(3-phenoxybenzyl)thiourea is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Thiourea compounds are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is further bonded to an organic group. This particular compound features an allyl group and a 3-phenoxybenzyl group, contributing to its unique chemical properties and reactivity.

Properties

IUPAC Name

1-[(3-phenoxyphenyl)methyl]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-2-11-18-17(21)19-13-14-7-6-10-16(12-14)20-15-8-4-3-5-9-15/h2-10,12H,1,11,13H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDGZDSBSFICDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NCC1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(3-phenoxybenzyl)thiourea typically involves the reaction of allyl isothiocyanate with 3-phenoxybenzylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Allyl isothiocyanate+3-phenoxybenzylamineN-allyl-N’-(3-phenoxybenzyl)thiourea\text{Allyl isothiocyanate} + \text{3-phenoxybenzylamine} \rightarrow \text{N-allyl-N'-(3-phenoxybenzyl)thiourea} Allyl isothiocyanate+3-phenoxybenzylamine→N-allyl-N’-(3-phenoxybenzyl)thiourea

Industrial Production Methods

Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(3-phenoxybenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The allyl and phenoxybenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-allyl-N’-(3-phenoxybenzyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-allyl-N’-(3-phenoxybenzyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form strong hydrogen bonds and coordinate with metal ions, affecting enzyme activity and cellular processes. The allyl and phenoxybenzyl groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-allylthiourea: Known for its nitrification inhibition properties.

    N-phenylthiourea: Used as a reagent in organic synthesis and as an enzyme inhibitor.

    N-benzylthiourea: Investigated for its antimicrobial and anticancer activities.

Uniqueness

N-allyl-N’-(3-phenoxybenzyl)thiourea stands out due to the presence of both allyl and phenoxybenzyl groups, which confer unique chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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